Beryl

Übersicht

Beschreibung

Beryl is a mineral that belongs to the cyclosilicate family and is composed of beryllium aluminum cyclosilicate. It is found in various colors such as blue, green, yellow, and pink. This compound has been used in various fields due to its unique properties, including its high melting point, hardness, and transparency.

Wissenschaftliche Forschungsanwendungen

Beryllium-Gewinnung

Beryl ist ein Mineral, das aus Beryllium-Aluminium-Silikat mit der chemischen Formel Be3Al2Si6O18 besteht . Es ist die am häufigsten vorkommende Phase mit industriellem Wert für die Gewinnung eines kritischen Metalls - Beryllium . Beryllium wird in verschiedenen Anwendungen verwendet, z. B. in der Luft- und Raumfahrtindustrie für Flugzeugkomponenten, in der Telekommunikationsindustrie für Hochgeschwindigkeits-Lichtwellenleiter und in der Medizinindustrie für Diagnosegeräte .

Gemmologie

Zu den bekannten Beryll-Varianten gehören Smaragd und Aquamarin . Diese Edelsteine werden wegen ihrer Schönheit sehr geschätzt und werden in Schmuck verwendet. Die Farbe dieser Edelsteine wird durch die Art und Menge der im Beryll vorhandenen Verunreinigungen bestimmt .

Geologische Studien

Aufgrund des mehrstufigen, flüssigkeitsinduzierten Wachstums können einzelne Beryllkörner komplexe geochemische Aufzeichnungen liefern, die Variationen in den Sauerstoffisotopen der Flüssigkeiten aufdecken, aus denen sie kristallisieren . Dies macht Beryll zu einem wertvollen Mineral in geologischen Studien, das Wissenschaftlern hilft, die Prozesse zu verstehen, die zur Bildung verschiedener geologischer Strukturen führen .

Isotopenbestimmung

Beryll wird als Referenzmaterial für die in-situ-Sauerstoffisotopenbestimmung verwendet . Dies ist in verschiedenen Forschungsbereichen wichtig, darunter die Geowissenschaften, wo das Verständnis der Isotopenzusammensetzung von Mineralien Einblicke in die Geschichte und Prozesse der Erdkruste liefern kann .

Brillenherstellung

Im 13. Jahrhundert in Italien wurden die Linsen der ersten Brillen aus Beryll (oder Bergkristall) hergestellt, da Glas nicht klar genug hergestellt werden konnte

Wirkmechanismus

Target of Action

Beryl compounds primarily target the skeletal system, specifically bone tissue . They are part of a class of lipid-signaling molecules, N-acyl fatty acid amides (FAAs), which are suggested to play a role in modulating skeletal remodeling and bone mass . As we age, there is a natural decrease in bone formation relative to resorption . This compound compounds are designed to counteract this imbalance and promote bone health .

Mode of Action

This compound compounds have a unique dual mechanism of action. They are both anti-resorptive and anabolic The discovery that Oleoyl Serine, a component of this compound, is an endogenous lipid regulator of bone remodeling with a unique dual mechanism of action favoring bone formation is innovative as compared to the currently marketed products .

Pharmacokinetics

This compound compounds are naturally derived and bio-mimetic, meaning they are designed to mimic or enhance natural biological processes

Result of Action

The primary result of this compound’s action is the promotion of bone health. By acting as both anti-resorptive and anabolic agents, this compound compounds can help maintain a positive bone balance, reducing the risk of conditions such as osteopenia and osteoporosis . These conditions, which involve a decrease in bone mass, can increase the risk of fractures over time .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

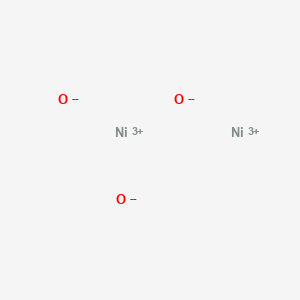

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS RN |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the primary geological settings where beryl is found?

A1: this compound is primarily found in granitic pegmatites, which are coarse-grained igneous rocks formed during the late stages of magma crystallization []. It also occurs in other igneous rocks like topaz rhyolite, hydrothermal veins, and some metamorphic rocks like gneiss [].

Q2: How does the chemical composition of the surrounding environment influence this compound formation?

A2: The presence of beryllium, aluminum, and silica in the parent magma is essential for this compound formation. Additionally, the presence of volatiles like fluorine, boron, and water can enhance beryllium transport and contribute to the formation of larger this compound crystals [, , ]. For instance, the formation of red this compound in the Wah Wah Mountains, Utah, is attributed to the low calcium and relatively high beryllium content of the host rhyolite, along with the presence of fluorine-rich vapors during this compound formation [].

Q3: What role do tectonic processes play in the formation and exposure of this compound deposits?

A3: Tectonic processes, such as regional metamorphism and uplift, can concentrate and expose this compound deposits. The True Blue aquamarine showing in the Yukon Territory, Canada, provides an example where this compound-bearing quartz veins formed within a syenite that was later affected by post-Triassic tectonics and subsequent intrusions [].

Q4: What is the basic crystal structure of this compound?

A4: this compound has a hexagonal crystal structure composed of interconnected rings of silicon-oxygen tetrahedra (Si6O18) stacked along the c-axis. These rings form channels that can accommodate various alkali ions (e.g., Na+, Li+, Cs+) and water molecules [, , , ].

Q5: How does the presence of alkali ions in the structural channels affect this compound's properties?

A5: The presence of alkali ions influences this compound's refractive index, density, and color. Higher alkali content generally leads to increased refractive index and density. For example, pink this compound samples with higher Cs and lower Rb concentrations exhibited higher refractive indices and densities [].

Q6: What causes the diverse color variations in this compound?

A6: Trace element substitutions within this compound's crystal structure, particularly in the aluminum (Al3+) sites, give rise to its various colors. Chromium (Cr3+) produces green emerald, iron (Fe2+) creates blue aquamarine, manganese (Mn3+) gives rise to pink morganite, and a combination of iron (Fe3+) and manganese (Mn3+) can create yellow heliodor [, , , , ].

Q7: How does the oxidation state of iron affect the color of this compound?

A7: In aquamarine, Fe2+ in the structural channels is responsible for the blue color, while Fe3+ in octahedral coordination leads to a yellow hue. Heat treatment can convert Fe3+ to Fe2+, intensifying the blue color of aquamarines [, ].

Q8: Can the chemical composition of this compound be used to trace its geological origin?

A8: Yes, variations in major and trace element chemistry, including alkali and transition metal content, can provide insights into the formation conditions and source magma of this compound. For instance, this compound from I-type granodiorites tends to be enriched in Na, Fe, and Mg, while this compound from S-type granites often shows enrichment in Al, Cs, and Li [].

Q9: Besides its use as gemstones, what are other potential applications of this compound?

A9: this compound is the primary ore mineral of beryllium, a strategically important metal used in aerospace, nuclear, and electronics industries due to its lightweight, high strength, and high melting point [, , ].

Q10: What are the main challenges in extracting beryllium from this compound ore?

A10: this compound's refractory nature makes it challenging to extract beryllium. Current methods often involve high-temperature processes or aggressive chemical treatments, which can be energy-intensive and environmentally taxing [, ]. Research on more sustainable and efficient extraction techniques, such as those employing ammonium hydrofluoride, is ongoing [].

Q11: How can we use beryllium silicate minerals like this compound as tracers of geological processes?

A11: By studying the chemical composition, zoning patterns, and mineral inclusions within this compound, geologists can gain insights into the evolution of granitic melts, fluid compositions, and pressure-temperature conditions during pegmatite formation and subsequent alteration. For example, the presence of secondary this compound in altered cordierite can indicate elevated beryllium concentrations in the original magma [, ].

Q12: What are the emerging analytical techniques for studying this compound?

A12: Advanced analytical techniques, such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), secondary ion mass spectrometry (SIMS), and electron backscattered diffraction (EBSD) are providing new insights into the chemical composition, isotopic ratios, and crystallographic orientations of this compound at the micro-scale [, , , ].

Q13: Are there any research efforts focusing on this compound and beryllium from an environmental perspective?

A13: Yes, researchers are investigating the release of beryllium from various sources, including this compound ore processing, into the environment. Studies using artificial lung epithelial lining fluid are helping to understand the potential health risks associated with beryllium inhalation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)